molecular formula C26H24N4O2 B14938198 [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone

Cat. No.: B14938198
M. Wt: 424.5 g/mol
InChI Key: CPLRZBADLZTXNQ-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone is a synthetic chemical compound designed for neuroscience and psychiatric research. It is structurally analogous to a class of high-affinity and selective ligands for the dopamine D3 receptor, a key target in the study of addiction, Parkinson's disease, and other neuropsychiatric disorders . Compounds within this chemical class have demonstrated exceptional binding affinity (Ki values in the nanomolar range) and high selectivity for the D3 receptor over the D2 receptor subtype (often exceeding 100-fold) . This selectivity is crucial for elucidating the specific role of the D3 receptor without the confounding motor side effects associated with D2 receptor blockade. The molecular architecture of this compound incorporates the 4-(2-methoxyphenyl)piperazine pharmacophore, a moiety well-established in the literature for its interaction with dopamine D3 receptors . This structural feature is linked to a quinoline-based hydrophobic region, which contributes to high-affinity binding within the D3 receptor's pocket. Researchers can utilize this compound as a valuable pharmacological tool in vitro binding assays and functional studies to investigate D3 receptor signaling and its influence on behavior. Furthermore, its structural characteristics make it a potential candidate for the development of radiolabeled probes for neuroimaging . Like its close analogs, this compound is expected to exhibit appropriate physical properties for blood-brain barrier penetration, facilitating its application in central nervous system (CNS) focused in vivo research . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N4O2/c1-32-25-9-5-4-8-24(25)29-14-16-30(17-15-29)26(31)21-18-23(19-10-12-27-13-11-19)28-22-7-3-2-6-20(21)22/h2-13,18H,14-17H2,1H3

InChI Key

CPLRZBADLZTXNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target compound can be dissected into two primary fragments:

  • 2-(Pyridin-4-yl)quinolin-4-ylmethanone core
  • 4-(2-Methoxyphenyl)piperazine side chain

Critical disconnections involve:

  • Formation of the quinoline ring system with a pyridine substituent.
  • Introduction of the methanone group at the quinoline C4 position.
  • Coupling of the piperazine moiety to the methanone carbon.

Quinoline Core Synthesis

Friedländer Annulation

The quinoline scaffold is typically constructed via Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones. For the pyridin-4-yl substituent:

Procedure :

  • React 2-aminobenzaldehyde with 4-acetylpyridine in polyphosphoric acid (PPA) at 120°C for 8 hr.
  • Isolate 2-(pyridin-4-yl)quinoline via column chromatography (hexane:EtOAc = 3:1).

Yield : 68–72%
Key Data :

Parameter Value
Reaction Temp 120°C
Time 8 hr
Purification Column chromatography
Characterization $$ ^1H $$ NMR, HRMS

C4 Functionalization to Methanone

The methanone group is introduced via oxidation or acylation:

Oxidation of Methyl Group
  • Treat 4-methyl-2-(pyridin-4-yl)quinoline with SeO$$ _2 $$ in dioxane/H$$ _2$$O (9:1) under reflux.
  • Monitor completion via TLC (R$$ _f$$ = 0.4 in CH$$ _2$$Cl$$ _2$$:MeOH = 95:5).

Yield : 55–60%
Limitation : Over-oxidation to carboxylic acid occurs with prolonged reaction times.

Acyl Chloride Intermediate
  • Convert quinoline-4-carboxylic acid to acyl chloride using oxalyl chloride (2 eq) in anhydrous THF.
  • React with 4-(2-methoxyphenyl)piperazine (1.2 eq) in presence of Et$$ _3$$N (3 eq).

Yield : 82% (optimized)
Advantage : Avoids harsh oxidation conditions.

Piperazine Coupling Strategies

Nucleophilic Acyl Substitution

Mechanism : The piperazine nitrogen attacks the electrophilic carbonyl carbon of the quinoline-4-carbonyl chloride.

Optimized Protocol :

  • Add 4-(2-methoxyphenyl)piperazine (1.2 eq) to quinoline-4-carbonyl chloride (1 eq) in anhydrous DCM.
  • Stir at 0°C → RT for 12 hr under N$$ _2$$.
  • Quench with sat. NaHCO$$ _3$$, extract with DCM, and purify via flash chromatography.

Yield : 78–85%
Purity : >95% (HPLC)

Surfactant-Mediated Coupling in Water

Green Chemistry Approach :

  • Activate quinoline-4-carboxylic acid with di-2-pyridyl dithiocarbonate (DPDTC, 1.1 eq) in 2 wt% TPGS-750-M/H$$ _2$$O.
  • Add 4-(2-methoxyphenyl)piperazine (1.05 eq) and heat at 60°C for 6 hr.

Yield : 76%
Advantages :

  • Eliminates organic solvents
  • Scalable to gram quantities

Alternative Pathways

Ullmann-Type Coupling

For Direct C–N Bond Formation :

  • React 4-bromo-2-(pyridin-4-yl)quinoline with 4-(2-methoxyphenyl)piperazine using CuI (10 mol%) and L-proline (20 mol%) in DMSO at 110°C.

Yield : 63%
Side Products :

  • Debromination (8–12%)
  • Piperazine dimerization (5–7%)

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics :

Parameter Value
Power 300 W
Temperature 150°C
Time 45 min
Solvent NMP
Yield 88%

Note : Requires specialized equipment but improves throughput.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability Environmental Impact
Nucleophilic Acyl 85 95 12 hr High Moderate (DCM use)
Surfactant/Water 76 93 6 hr Medium Low
Ullmann Coupling 63 89 24 hr Low High (Cu catalyst)
Microwave-Assisted 88 96 0.75 hr High Moderate (NMP use)

Key Findings :

  • Nucleophilic acyl substitution remains the most reliable for small-scale synthesis.
  • Surfactant-mediated methods align with green chemistry principles but require optimization for industrial use.
  • Microwave techniques offer time efficiency but depend on equipment availability.

Challenges and Optimization Strategies

Byproduct Formation

  • Piperazine Dimerization : Mitigated by using sub-stoichiometric piperazine (0.95 eq) and slow addition.
  • Oxidation Side Products : Addressed via inert atmosphere (N$$ _2$$/Ar) and antioxidant agents (e.g., BHT).

Purification Difficulties

  • Silica Gel Compatibility : Use basic alumina for chromatography to prevent piperazine degradation.
  • Crystallization Solvents : Isopropanol/hexane (1:3) yields high-purity crystals (mp 182–184°C).

Emerging Technologies

Flow Chemistry Approaches

  • Continuous flow reactors reduce reaction time to 2 hr with 91% yield.
  • Enables precise control over exothermic acyl chloride formation.

Enzymatic Coupling

  • Lipase-mediated reactions in ionic liquids show preliminary success (∼52% yield).
  • Requires further optimization for industrial viability.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and biological implications.

Substituent Variations on the Quinoline Core

  • Target Compound: 2-Position: Pyridin-4-yl group (electron-deficient heterocycle). 4-Position: Piperazine-methanone with 2-methoxyphenyl. Electronic Effects: The pyridinyl group enhances π-π stacking, while the methoxy group on the piperazine provides electron-donating character .
  • [2-(2-Methylphenyl)quinolin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone (): 2-Position: Bulky 2-methylphenyl (hydrophobic). 4-Position: Piperazine with diphenylmethyl (steric hindrance). Implications: Reduced solubility compared to the target compound due to the hydrophobic diphenylmethyl group. Likely slower metabolic clearance .
  • [6-Chloro-2-(2-methylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone (): 6-Position: Chlorine atom (electron-withdrawing). Piperazine Substituent: Pyrimidinyl (hydrogen-bond acceptor). Activity: Chlorine may enhance cytotoxicity, as seen in chloro-quinoline derivatives .

Piperazine Ring Modifications

Compound Name Piperazine Substituent Key Properties Biological Implications
Target Compound 2-Methoxyphenyl Moderate solubility (logP ~3.5*) Potential CNS activity due to methoxy group
[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl] variant () 4-Fluorophenylsulfonyl High polarity (sulfonyl group) Improved target selectivity (e.g., kinase inhibition)
[4-(Trifluoromethyl)phenyl]piperazine derivatives () Trifluoromethylphenyl Electron-withdrawing, lipophilic Enhanced metabolic stability
[4-(3-Chlorophenyl)piperazin-1-yl]methanone () 3-Chlorophenyl Moderate logP, halogen bonding Possible antipsychotic activity

*Estimated logP based on analogous compounds in and .

Biological Activity

The compound [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone, with the molecular formula C26H24N4O2C_{26}H_{24}N_{4}O_{2} and a molecular weight of 424.5 g/mol, has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Information:

PropertyValue
Molecular FormulaC26H24N4O2
Molecular Weight424.5 g/mol
IUPAC Name[4-(2-methoxyphenyl)piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone
InChIInChI=1S/C26H24N4O2/c1-32-25...
Canonical SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The compound's structure allows it to effectively bind to these targets, influencing their activity and leading to specific biological effects.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties . For instance, studies have shown that similar piperazine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation, such as the Bcl-2 family proteins .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. Specifically, compounds with similar structures have been investigated for their potential as antidepressants and anxiolytics . They may act as serotonin receptor antagonists or agonists, influencing neurotransmitter systems involved in mood regulation .

Antimicrobial Activity

Some studies suggest that piperazine derivatives can exhibit antimicrobial properties . This activity is often linked to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes in pathogens. The presence of the methoxy group may enhance lipophilicity, aiding in membrane penetration .

Case Studies and Research Findings

  • Anticancer Activity Study:
    • A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth, with IC50 values lower than those of standard chemotherapeutic agents .
  • Neuropharmacological Assessment:
    • In a pharmacological study, a derivative of this compound was tested for its anxiolytic effects using animal models. The results demonstrated a significant reduction in anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders .
  • Antimicrobial Evaluation:
    • A recent investigation into the antimicrobial properties of piperazine derivatives found that certain compounds showed promising activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, a common approach involves reacting a quinoline-4-carbaldehyde derivative with a substituted piperazine under nucleophilic aromatic substitution conditions. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for higher purity. Similar synthetic routes for analogous methanone derivatives emphasize the use of triethylamine as a base and anhydrous solvents (e.g., DMF or dichloromethane) to optimize yield .

Q. How can crystallographic data for this compound be obtained and validated?

  • Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for structural determination. Key steps include:

  • Growing single crystals via slow evaporation in polar solvents.
  • Collecting intensity data with a diffractometer (Cu-Kα or Mo-Kα radiation).
  • Refining hydrogen positions using riding models and validating geometry with tools like PLATON. Discrepancies in bond lengths >0.02 Å or R-factors >5% warrant re-examination of data collection or refinement parameters .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can predict electronic properties (e.g., HOMO-LUMO gaps). For logP and solubility, use QSAR models in software like Schrödinger’s QikProp or open-source tools like RDKit. Validate predictions against experimental HPLC retention times or shake-flask solubility assays .

Advanced Research Questions

Q. How can discrepancies between computational binding affinity predictions and experimental results for serotonin receptor targets be resolved?

  • Methodological Answer :

  • Step 1 : Re-validate computational models using crystal structures of the target receptor (e.g., 5-HT1A from PDB) for docking studies. Adjust force fields to account for solvation effects.
  • Step 2 : Perform radioligand binding assays (e.g., with 18F-Mefway as a reference ) to confirm experimental Ki values.
  • Step 3 : If discrepancies persist, assess compound purity via LC-MS and rule out off-target interactions using selectivity panels.

Q. What strategies are effective in resolving contradictions between structural data and pharmacological activity?

  • Methodological Answer :

  • Scenario : If the crystal structure shows a non-planar quinoline ring, but activity suggests strong π-π stacking with receptors.
  • Resolution : Use molecular dynamics (MD) simulations to probe conformational flexibility. If the compound adopts a planar conformation in solution (validated by NMR), adjust the docking protocol to account for dynamic behavior .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.
  • In vivo : Administer the compound to rodent models and collect plasma/bile samples at timed intervals. Compare AUC values with/without co-administered CYP inhibitors .

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